5-O-Methylbiochanin A 5-O-Methylbiochanin A 5-O-Methylbiochanin A is a natural product found in Wisteria brachybotrys with data available.
Brand Name: Vulcanchem
CAS No.: 68939-22-0
VCID: VC21338487
InChI: InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
SMILES: COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Molecular Formula: C17H14O5
Molecular Weight: 298.29 g/mol

5-O-Methylbiochanin A

CAS No.: 68939-22-0

VCID: VC21338487

Molecular Formula: C17H14O5

Molecular Weight: 298.29 g/mol

* For research use only. Not for human or veterinary use.

5-O-Methylbiochanin A - 68939-22-0

Description

5-O-Methylbiochanin A is a naturally occurring flavonoid belonging to the isoflavone subclass of phytochemicals. It is an O-methylated derivative of biochanin A, characterized by a methoxy group (-OCH₃) attached to the 5th position of the biochanin A backbone. This structural modification enhances its solubility and bioavailability compared to its parent compound. Its molecular formula is C18H18O5C_{18}H_{18}O_5, with a molecular weight of approximately 314.34 g/mol.

Key Sources

This compound is primarily found in legumes such as red clover (Trifolium pratense) and chickpeas (Cicer arietinum). It is also present in other plants known for their high flavonoid content.

Anti-inflammatory Effects

Studies have shown that this compound inhibits the production of inflammatory mediators in lipopolysaccharide-stimulated macrophages, such as RAW 264.7 cells. It downregulates key inflammatory pathways, including NF-κB and MAPK signaling, making it a potential candidate for managing inflammatory conditions.

Phytoestrogenic Activity

Due to its structural similarity to estrogen, 5-O-Methylbiochanin A demonstrates weak estrogenic and anti-estrogenic activities. It has been investigated as a selective estrogen receptor modulator (SERM), which may have implications for hormonal therapies.

Neuroprotective Effects

The compound has shown promise in neuroprotection by modulating pathways such as PI3K/Akt and MAPKs, which are critical in reducing neuroinflammation and oxidative damage in neurodegenerative diseases.

Anti-cancer Potential

Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as enzyme inhibition, apoptosis induction, and modulation of gene expression related to cell cycle regulation.

Mechanisms of Action

Target PathwaysEffects
PI3K/AktPromotes cell survival and reduces apoptosis
MAPKsInhibits pro-inflammatory signaling
NF-κBDownregulates inflammatory mediator production
COX-2 and iNOSReduces inflammation

These pathways collectively contribute to the compound's therapeutic potential across various biological systems.

Comparative Analysis with Other Isoflavones

CompoundStructure CharacteristicsBiological Activity
Biochanin AHydroxyl group at position 5Anti-inflammatory, antioxidant
GenisteinHydroxyl groups at positions 4' and 5Strong estrogenic activity
DaidzeinHydroxyl groups at positions 4' and 7Anti-cancer properties
FormononetinMethoxy group at position 4'Anti-inflammatory, weaker estrogenic effects

The methoxy substitution in 5-O-Methylbiochanin A enhances its solubility while potentially modifying its interaction with biological targets.

Chemistry

The unique structure of this compound makes it a valuable precursor for synthesizing other bioactive molecules in organic chemistry.

Biology

Biological research focuses on its role in modulating oxidative stress, inflammation, and cellular signaling pathways.

Medicine

It is being explored for therapeutic applications in cancer treatment, neurodegenerative diseases, hormonal disorders, and metabolic conditions.

Industry

Commercially, it is used in dietary supplements and nutraceuticals derived from red clover extracts for alleviating menopausal symptoms.

CAS No. 68939-22-0
Product Name 5-O-Methylbiochanin A
Molecular Formula C17H14O5
Molecular Weight 298.29 g/mol
IUPAC Name 7-hydroxy-5-methoxy-3-(4-methoxyphenyl)chromen-4-one
Standard InChI InChI=1S/C17H14O5/c1-20-12-5-3-10(4-6-12)13-9-22-15-8-11(18)7-14(21-2)16(15)17(13)19/h3-9,18H,1-2H3
Standard InChIKey JQQULYXWXRNRAX-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Canonical SMILES COC1=CC=C(C=C1)C2=COC3=C(C2=O)C(=CC(=C3)O)OC
Synonyms 5-O-Methylbiochanin A; 7-Hydroxy-4',5-dimethoxyisoflavone; 7-Hydroxy-5-methoxy-3-(4-methoxyphenyl)-4H-1-benzopyran-4-one
PubChem Compound 14308334
Last Modified Apr 15 2024

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